ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate
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Overview
Description
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl and a phenyl group, and an ethyl benzoate moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Amidation: The amide bond formation involves the reaction of the pyrazole derivative with an appropriate benzoic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating mixture (HNO₃/H₂SO₄), and sulfonating agents like sulfur trioxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-[3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Hydrolysis: 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoic acid and ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets. The nitrophenyl and pyrazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate can be compared with other pyrazole derivatives, such as:
4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoic acid: Similar structure but lacks the ethyl ester group.
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the benzoate moiety.
4-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxamide: Different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitrophenyl and benzoate moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-2-34-25(31)18-8-12-19(13-9-18)26-24(30)22-16-28(20-6-4-3-5-7-20)27-23(22)17-10-14-21(15-11-17)29(32)33/h3-16H,2H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQWUNDYDXFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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